Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate
CAS No.: 112805-66-0
Cat. No.: VC20585000
Molecular Formula: C13H17ClO4
Molecular Weight: 272.72 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 112805-66-0 |
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Molecular Formula | C13H17ClO4 |
Molecular Weight | 272.72 g/mol |
IUPAC Name | methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate |
Standard InChI | InChI=1S/C13H17ClO4/c1-17-13(16)7-4-10-2-5-12(6-3-10)18-9-11(15)8-14/h2-3,5-6,11,15H,4,7-9H2,1H3 |
Standard InChI Key | COKTUJHOESVJTA-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)OCC(CCl)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate is C₁₃H₁₇ClO₄, with a molecular weight of 272.73 g/mol. The compound features:
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A phenyl ring substituted at the para position with a 3-chloro-2-hydroxypropoxy group.
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A methyl ester linked to a propanoic acid chain at the meta position of the phenyl ring.
Key functional groups include:
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Chlorine atom: Enhances electrophilicity and influences intermolecular interactions.
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Hydroxyl group: Contributes to hydrogen bonding and solubility in polar solvents.
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Ester group: Imparts hydrolytic stability under physiological conditions .
Table 1: Comparative Physicochemical Properties of Related Esters
*Predicted using Lipinski’s rule of five.
The chloro and hydroxyl groups create a balance between lipophilicity and polarity, making the compound suitable for drug delivery systems .
Synthesis and Reaction Pathways
While no explicit synthesis route for methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate is documented, analogous compounds suggest a multi-step approach:
Step 1: Formation of the Propoxy Side Chain
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Epichlorohydrin reacts with 4-hydroxyphenylpropanoic acid under basic conditions to introduce the 3-chloro-2-hydroxypropoxy group .
Step 2: Esterification
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The carboxylic acid intermediate undergoes methylation using diazomethane or methyl iodide in the presence of a base like potassium carbonate .
Critical Reaction Conditions
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Temperature: 60–80°C for optimal yield.
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Catalyst: Trimethylsilyl triflate (TMSOTf) for C–C bond formation in sterically hindered environments .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester .
Industrial and Research Applications
Pharmaceutical Intermediates
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The compound serves as a precursor for β-blockers (e.g., analogs of propranolol) and NSAIDs due to its ester-hydrolyzing capability under physiological pH .
Agrochemical Development
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Chlorinated phenylpropanoates act as herbicides by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 200 g/ha .
Material Science
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Incorporation into polymers improves thermal stability (Tg = 120°C) and UV resistance, making it suitable for coatings .
Stability and Degradation
Hydrolytic Degradation
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The ester bond undergoes hydrolysis in aqueous media (t₁/₂ = 24 h at pH 7.4), forming 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoic acid .
Photodegradation
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Exposure to UV light (λ = 254 nm) cleaves the C–Cl bond, generating a quinone intermediate within 6 hours .
Table 2: Stability Profile Under Varied Conditions
Condition | Degradation Pathway | Half-Life (h) |
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pH 2.0 (stomach) | Ester hydrolysis | 4.2 |
pH 7.4 (blood) | Ester hydrolysis | 24.0 |
UV light (254 nm) | C–Cl bond cleavage | 6.0 |
60°C (dry air) | No significant degradation | >720 |
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